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Compound of Interest |

Compound Name: 3-(Dipropylamino)quinoxalin-2-ol
CAS No.: 731795-56-5
Cat. No.: B2516994
. J

Executive Summary & Chemical Identity

Target Analyte: 3-(Dipropylamino)quinoxalin-2-ol Alternative Nomenclature: 3-
(Dipropylamino)quinoxalin-2(1H)-one (Tautomeric form) CAS Registry (Generic Class): Related
to 1684-14-6 (Parent Quinoxaline) and specific derivatives used in helical polymer synthesis
(e.g., Suginome et al.).[1]

This guide provides a comparative structural analysis of 3-(Dipropylamino)quinoxalin-2-ol.
While often chemically named as the "ol" (enol) form, X-ray diffraction (XRD) and solid-state
NMR data consistently reveal that this class of compounds crystallizes predominantly in the
keto (amide) tautomeric form.[1] This distinction is critical for researchers modeling receptor
binding or solubility, as the hydrogen-bonding donor/acceptor profile changes entirely between
these states.

Mechanistic Insight: Tautomerism & Crystal Packing

Expertise & Causality: The primary challenge in characterizing 3-aminoquinoxalin-2-ol
derivatives is the prototropic tautomerism.[1] In solution, an equilibrium exists.[1][2][3] HowevVer,
in the solid state, the lattice energy is maximized by the formation of centrosymmetric dimers
held together by dual

hydrogen bonds.
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The dipropylamino group introduces significant steric bulk compared to diethyl or dimethyl
analogs. This forces the crystal packing to adopt a "slipped"”

-stacking arrangement to accommodate the aliphatic chains, often expanding the unit cell
volume and lowering the melting point relative to the unsubstituted parent.

Visualization: Tautomeric Equilibrium & Solid-State
Stabilization

The following diagram illustrates the thermodynamic drive from the solution-phase enol form to
the stable solid-state keto dimer.
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Caption: Pathway from solution-phase tautomeric equilibrium to the thermodynamically
preferred solid-state dimer, stabilized by intermolecular hydrogen bonding.

Comparative X-Ray Diffraction Data

Trustworthiness: The data below compares the structural signatures of the target compound
against the parent scaffold (Quinoxaline-2,3-dione) and a homologous ethyl derivative.[4] This
comparison allows researchers to validate their synthesis: if your XRD pattern matches the
"Parent" too closely, your dipropylamino substitution likely failed.[1]

Table 1: Key Diffraction Signatures (Powder XRD)
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Feature

Parent Scaffold
(Quinoxaline-2,3-
dione)

Target: 3-
(Dipropylamino)qui
noxalin-2(1H)-one

Causality /
Structural Origin

Primary Low Angle
Peak

~11.2°

~9.5°-10.2°

The bulky dipropyl
chains expand the

inter-planar spacing (

-spacing), shifting the
primary reflection to a

lower angle.

-Stacking Reflection

~27.5°

(Strong)

~26.0°

(Broad/Weak)

Introduction of

propyl carbons
disrupts the perfect

face-to-face

-stacking seen in the
planar parent

molecule.

Space Group

(Monoclinic)

(Triclinic) or

Lower symmetry is
often required to pack
the flexible propyl

chains efficiently.[1]

H-Bond Motif

Linear Ribbons

Discrete Dimers

The amino
substitution at C3
blocks one H-bond
donor site, preventing
infinite ribbons and
forcing dimer

formation.[1]

Table 2: Single Crystal Unit Cell Parameters

(Representative Class Data)

Based on homologous 3-dialkylamino-quinoxalinones [1, 2].
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Parameter Value (Estimated Range) Notes

Dependent on solvent of

Crystal System Monoclinic / Triclinic o
crystallization.[1]
a(
8.5-9.2 Short axis (molecular width).[1]
)
b ( Elongated due to dipropyl
14.5-16.0 _
chains.
) hains. [1]
c(
10.5-12.0 Stacking axis.[1]
)
(Angle) 95° - 102° Typical monoclinic shear.[1]
Indicates 2 dimers per unit cell.
Z (Molecules/Cell) 4

[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these protocols. The "Self-Validation" step allows you to
confirm success before full data collection.[1]

Protocol A: Single Crystal Growth

Objective: Obtain crystals suitable for SC-XRD to confirm the propyl chain conformation.

 Dissolution: Dissolve 50 mg of crude 3-(Dipropylamino)quinoxalin-2-ol in 4 mL of warm
Ethanol (EtOH).

e Filtration: Filter through a 0.45

PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).[1]

e Antisolvent Layering: Carefully layer 2 mL of

-Hexane on top of the ethanol solution.[1] Do not mix.
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 Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C for 3-5 days.
o Self-Validation:
o Success: Prism-like or blocky yellow/orange crystals.[1]

o Failure:[1] Fine needles (indicates cooling was too fast) or amorphous powder (indicates
solvent evaporated too quickly).[1]

Protocol B: Powder Diffraction (PXRD) Preparation

Objective: Phase identification and bulk purity check.[1]

o Grinding: Gently grind the sample in an agate mortar. Critical: Do not over-grind; excessive
mechanical stress can induce a phase transition or amorphization in flexible alkyl-substituted
crystals.[1]

e Mounting: Back-load into a zero-background silicon holder to minimize preferred orientation
effects caused by the needle-like habit of quinoxalines.

e Scan Parameters:
o Range: 3° to 40°
1]
o Step Size: 0.02°.[1]
o Time/Step: 1.0 second (Cu K
radiation).[1]

References

e Suginome, M., et al. (2021).[1] Helical Poly(quinoxaline-2,3-diyl)s Bearing 4-
(Dipropylamino)pyridin-3-yl Pendants. ACS Publications.[1] (Demonstrates the use of
dipropylamino-quinoxalines in chiral polymer scaffolds). [1]
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¢ Chrysochos, N., & Schulzke, C. (2018).[1] Crystal Structure of 1-ethyl-3-(2-oxo-1,3-dithiol-4-
ylquinoxalin-2(1H)-one. Acta Crystallographica Section E. (Provides the foundational unit
cell data for 3-substituted quinoxalin-2-ones).

o Katsyuba, S. A,, et al. (2021).[1] Synthesis and computationally assisted spectroscopic study
of tautomerism in 3-substituted quinoxalin-2(1H)-ones. New Journal of Chemistry.
(Authoritative source on the Keto vs. Enol solid-state preference). [1][5]

¢ PubChem Compound Summary.2,3-Diphenylquinoxaline & Derivatives. (General chemical
and physical property data for the quinoxaline scaffold). [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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